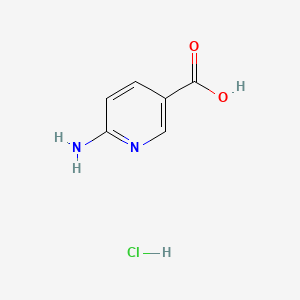

6-Aminonicotinic acid monohydrochloride

Description

Contextual Position within Pyridine (B92270) Carboxylic Acid Research

Pyridine carboxylic acids, including isomers like picolinic acid, nicotinic acid, and isonicotinic acid, represent a historically significant class of compounds in medicinal chemistry. They form the core scaffold for a multitude of drugs targeting a wide array of conditions such as tuberculosis, cancer, diabetes, and hypertension. dovepress.com 6-Aminonicotinic acid monohydrochloride is positioned within this broad and vital area of research as a functionalized derivative of nicotinic acid. nih.gov

Its unique structure, possessing both a Brønsted acid (carboxylic acid) and a Brønsted base (amino group) functionality, makes it a valuable and versatile building block. ebi.ac.uk This dual functionality allows it to be used in the synthesis of a variety of derivatives, including esters and amides, expanding the chemical space available for drug discovery. chemimpex.comgoogle.com The presence of the amino group at the 6-position modifies the electronic properties of the pyridine ring compared to its parent compound, nicotinic acid, offering different avenues for molecular design and interaction with biological targets. nih.gov Consequently, it is utilized by researchers to create novel compounds with tailored properties, aiming to enhance efficacy and explore new therapeutic applications in fields such as neurological disorders and oncology. chemimpex.comnih.gov

Overview of Historical and Contemporary Research Trajectories Involving 6-Aminonicotinic Acid Structures

Historically, research involving 6-aminonicotinic acid has touched upon its metabolic role. Studies in microorganisms like Escherichia coli have shown that it can be metabolized by enzymes within the pyridine nucleotide cycle, indicating its interaction with fundamental biochemical pathways. researchgate.net Early synthetic chemistry research focused on methods to produce the acid and its simple derivatives, such as esters, for further investigation. chemicalbook.comgoogle.comgoogle.com

Contemporary research has significantly broadened in scope. A major trajectory involves its use as a precursor for sophisticated, biologically active molecules. chemimpex.com For instance, a series of 6-aminonicotinic acid analogues have been synthesized and pharmacologically evaluated as novel agonists for GABA(A) receptors, which are crucial targets for treating anxiety and other neurological disorders. nih.gov These studies challenge existing notions about the structural requirements for GABA(A) receptor agonists and open new possibilities for drug design. nih.gov

Furthermore, the compound's ability to act as a bifunctional ligand has been exploited in materials science. It has been used to construct coordination polymers and metal-organic frameworks (MOFs) with various metal ions like Zn(II), Mn(II), and Co(II). researchgate.net In the field of analytical chemistry, it can be used as a standard in chromatographic techniques. chemimpex.com The crystal structure of 6-aminonicotinic acid hydrochloride has been elucidated, revealing extensive hydrogen bonding networks that dictate its solid-state packing. researchgate.net This fundamental structural understanding is crucial for designing new crystalline materials and for comprehending its interactions in biological systems.

Structure

3D Structure of Parent

Properties

IUPAC Name |

6-aminopyridine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2.ClH/c7-5-2-1-4(3-8-5)6(9)10;/h1-3H,(H2,7,8)(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPOMCBXVDGLPOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30201523 | |

| Record name | 6-Aminonicotinic acid monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30201523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5336-87-8 | |

| Record name | 6-Aminonicotinic acid monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005336878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5336-87-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=383 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Aminonicotinic acid monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30201523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-AMINONICOTINIC ACID MONOHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0P7VVU9OER | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 6 Aminonicotinic Acid Monohydrochloride and Its Core Moiety

Contemporary Synthetic Routes to 6-Aminonicotinic Acid

The preparation of 6-aminonicotinic acid can be achieved through several synthetic pathways, each with its own set of advantages and challenges. These routes often begin from readily available pyridine (B92270) derivatives and employ a range of chemical transformations to introduce the required amino and carboxylic acid functionalities.

Hydrolysis-Based Preparations (e.g., from esters like Ethyl 6-aminonicotinate)

A common and straightforward method for the synthesis of 6-aminonicotinic acid involves the hydrolysis of its corresponding esters, such as ethyl 6-aminonicotinate. This transformation is typically carried out under basic conditions.

In a representative laboratory-scale procedure, ethyl 6-aminonicotinate is dissolved in a mixture of methanol (B129727) and an aqueous solution of a strong base, such as sodium hydroxide. The reaction mixture is stirred at room temperature for an extended period, typically around 18 hours, to ensure complete saponification of the ester. chemicalbook.com Following the hydrolysis, the methanol is removed under reduced pressure. The remaining aqueous solution is then acidified with a mineral acid, like hydrochloric acid, to a pH of approximately 3. This acidification protonates the carboxylate salt, leading to the precipitation of 6-aminonicotinic acid as a solid. The product can then be isolated by filtration or centrifugation, washed with water to remove residual salts, and dried. While effective, this method can result in moderate yields, with one documented procedure reporting a yield of 33%. chemicalbook.com

Table 1: Reaction Parameters for the Hydrolysis of Ethyl 6-aminonicotinate

| Parameter | Value |

| Starting Material | Ethyl 6-aminonicotinate |

| Reagents | Sodium hydroxide, Water, Methanol, Hydrochloric acid |

| Temperature | 20 °C |

| Reaction Time | 18 hours |

| Reported Yield | 33% |

Conversion Pathways from Related Pyridine Compounds (e.g., 6-aminonicotinamide)

Another synthetic strategy involves the conversion of other functionalized pyridine compounds into 6-aminonicotinic acid. One notable precursor is 6-aminonicotinamide (B1662401). The conversion of an amide to a carboxylic acid can be achieved through hydrolysis, typically under acidic or basic conditions. While direct experimental details for the hydrolysis of 6-aminonicotinamide to 6-aminonicotinic acid are not extensively documented in readily available literature, the general principles of amide hydrolysis are well-established.

Furthermore, the Hofmann rearrangement provides a viable, albeit indirect, route from a related nicotinamide (B372718) derivative. This reaction converts a primary amide into a primary amine with one fewer carbon atom. For instance, nicotinamide can be converted to 3-aminopyridine (B143674) through this rearrangement. wikipedia.org This demonstrates the feasibility of manipulating amide groups on the pyridine ring to yield amino functionalities. A hypothetical pathway to 6-aminonicotinic acid could involve the application of the Hofmann rearrangement to pyridine-2,5-dicarboxamide, where one amide group is converted to an amine, followed by selective hydrolysis of the remaining amide group.

Additionally, the displacement of a leaving group, such as a halogen, from the pyridine ring by an amino group is a common strategy. For example, 6-chloronicotinic acid can serve as a starting material for the synthesis of 6-aminonicotinic acid. This nucleophilic aromatic substitution reaction would typically involve reacting the chloro-substituted pyridine with an ammonia (B1221849) source at elevated temperatures and pressures.

Novel Synthesis Approaches (e.g., electrocyclization in isothiazole (B42339) chemistry)

Emerging synthetic methodologies offer innovative routes to the pyridine core of 6-aminonicotinic acid. One such approach involves the application of pericyclic reactions, specifically electrocyclization, starting from different heterocyclic precursors like isothiazoles or thiazoles.

The general principle involves the reaction of a thiazole (B1198619) derivative with a suitable dienophile in a Diels-Alder type reaction. The resulting bicyclic intermediate can then undergo a retro-Diels-Alder reaction, extruding a small molecule like sulfur, to yield the desired pyridine ring. For instance, the reaction of a 2-(dimethylamino)thiazole with dimethyl acetylenedicarboxylate (B1228247) (DMAD) has been shown to produce a pyridine derivative through a series of intermediates involving a [2+2] cycloaddition, an electrocyclic ring-opening to a 1,3-thiazepine, and a subsequent 6-electron electrocyclic ring-closing reaction before the extrusion of sulfur. nih.gov

Similarly, isoxazoles can be transformed into substituted pyridines through an inverse electron-demand hetero-Diels-Alder reaction with enamines. This process is often catalyzed by a Lewis acid, such as titanium tetrachloride, and involves a [4+2] cycloaddition to form an oxaza-bicyclo[2.2.1] intermediate, which then rearranges and eliminates water and the amine to form the pyridine ring. While these methods have been demonstrated for the synthesis of various substituted pyridines, their specific application to produce 6-aminonicotinic acid would require the use of appropriately substituted isothiazole or isoxazole (B147169) starting materials. These novel approaches hold promise for creating diverse substitution patterns on the pyridine ring that may not be easily accessible through traditional methods.

Salt Formation and Crystallization of 6-Aminonicotinic Acid Monohydrochloride

The formation of the monohydrochloride salt of 6-aminonicotinic acid is a crucial step for its purification and handling, as the salt form often exhibits improved stability and crystallinity compared to the free acid. The process involves the protonation of one of the basic nitrogen atoms of the 6-aminonicotinic acid molecule by hydrochloric acid.

A documented method for the preparation of 6-aminonicotinic acid hydrochloride involves the crystallization from a solution of 2-amino-5-cyanopyridine (B188168) in aqueous hydrochloric acid. researchgate.net This suggests that the hydrolysis of the nitrile group to a carboxylic acid and the subsequent salt formation can be achieved in a one-pot process.

The crystallization of hydrochloride salts of organic amines is a widely practiced technique in the pharmaceutical industry. Generally, the free base of the organic amine is dissolved or suspended in a suitable protic solvent. Subsequently, a source of hydrogen chloride is introduced. This can be in the form of aqueous hydrochloric acid, gaseous hydrogen chloride, or a solution of HCl in an organic solvent. The choice of solvent and the method of HCl addition can significantly influence the crystal form and purity of the resulting salt. Allowing the solution to cool or adding an anti-solvent can induce crystallization. The collected crystals are then typically washed and dried. The specific conditions, such as temperature, concentration, and cooling rate, are critical parameters that need to be controlled to obtain a consistent and pure crystalline product.

Optimization of Reaction Parameters and Scale-Up Considerations in 6-Aminonicotinic Acid Synthesis

The transition from a laboratory-scale synthesis to an industrial-scale production of 6-aminonicotinic acid requires careful optimization of reaction parameters and consideration of various scale-up challenges.

One of the key parameters to optimize is the reaction temperature. For instance, in a related process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid, it was found that increasing the reaction temperature from 80°C to 100°C led to a peak in the yield. google.com This highlights the importance of temperature control in achieving optimal reaction outcomes. Other critical parameters that warrant optimization include the concentration of reactants, the choice of solvent, the type and amount of catalyst (if any), and the reaction time. Design of Experiments (DoE) is a powerful statistical tool that can be employed to systematically study the effects of these parameters and their interactions to identify the optimal reaction conditions.

When scaling up the synthesis, several factors need to be addressed. These include:

Heat Transfer: Exothermic or endothermic reactions that are easily managed in the lab can pose significant challenges in large reactors due to the lower surface-area-to-volume ratio. Efficient heat exchange systems are crucial to maintain optimal reaction temperatures and prevent runaway reactions.

Mass Transfer: In heterogeneous reaction mixtures, ensuring efficient mixing becomes critical to facilitate contact between reactants. The choice of stirrer design and agitation speed needs to be carefully considered.

Work-up and Product Isolation: Procedures that are straightforward on a small scale, such as extractions and filtrations, can become more complex and time-consuming at an industrial scale. The development of robust and efficient isolation and purification protocols is essential.

Safety: A thorough hazard and operability (HAZOP) study should be conducted to identify and mitigate any potential safety risks associated with the process, especially when handling flammable solvents or corrosive reagents at a large scale.

Economic and Environmental Considerations: The cost of raw materials, energy consumption, and waste generation are significant factors in industrial production. The development of a green and sustainable process with high atom economy and minimal environmental impact is increasingly important.

Chemical Reactivity and Derivatization Strategies of 6 Aminonicotinic Acid Monohydrochloride

Reactivity Profiling of Amino and Carboxyl Functional Groups

The chemical behavior of 6-aminonicotinic acid is dominated by the presence of the exocyclic amino group at the 6-position and the carboxylic acid group at the 3-position. These functional groups are the primary sites for derivatization.

The carboxylic acid group exhibits typical reactivity, readily undergoing esterification and amidation reactions. For instance, the formation of an amide bond can be achieved by reacting 6-aminonicotinic acid with an amine, such as morpholine, in the presence of a suitable coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like triethylamine. chemicalbook.com This reaction proceeds by activating the carboxylic acid, facilitating nucleophilic attack by the amine.

The amino group, being attached to the electron-deficient pyridine (B92270) ring, has its nucleophilicity modulated. However, it can still participate in reactions typical of aromatic amines. Its basicity allows it to accept a proton, and it can act as a nucleophile in various transformations. ebi.ac.uk The dual acidic (carboxyl) and basic (amino) nature of the molecule allows it to form molecular salts with inorganic acids like hydrobromic acid, nitric acid, and phosphoric acid. researchgate.net

The reactivity of these two functional groups allows for selective derivatization, enabling the synthesis of a wide array of derivatives where either the carboxyl or amino group is modified, or in some cases, both are functionalized to create more complex molecules.

Pyridine Ring Functionalization and Substitution Reactions (e.g., nucleophilic substitution)

Direct functionalization of the pyridine ring of 6-aminonicotinic acid is a more challenging endeavor compared to the modification of its existing functional groups. The pyridine ring is inherently electron-poor, which makes it resistant to electrophilic aromatic substitution. rsc.orgresearchgate.net Conversely, this electron deficiency makes the ring susceptible to nucleophilic attack, although such reactions often require harsh conditions or pre-activation of the ring.

Strategies for C-H functionalization have been developed for pyridines, but their application to substituted pyridines like 6-aminonicotinic acid must consider the directing effects of the existing amino and carboxyl groups. rsc.orgresearchgate.net The amino group at the 6-position is an activating group, while the carboxyl group at the 3-position is deactivating.

An example of an unintended ring functionalization can occur during the synthesis of derivatives. For instance, the reaction of picolinic acid (a pyridinecarboxylic acid isomer) with thionyl chloride to form the acid chloride can lead to chlorination at the 4-position of the pyridine ring as a side product. researchgate.net Similar reactivity could potentially be observed with 6-aminonicotinic acid under certain conditions. Nucleophilic substitution reactions, such as replacing a suitable leaving group on the pyridine ring, represent another pathway for functionalization, though this typically requires the synthesis of a precursor that already contains such a group (e.g., a halogen). youtube.commasterorganicchemistry.com

Synthesis and Characterization of Novel Esters and Amides of 6-Aminonicotinic Acid

The carboxylic acid moiety of 6-aminonicotinic acid is a prime target for derivatization, leading to the synthesis of a wide variety of esters and amides. ontosight.airesearchgate.net These derivatives are often pursued to modify the molecule's physicochemical properties or to serve as intermediates for more complex structures.

Ester Synthesis: Esterification can be accomplished through several standard methods. An improved three-step procedure has been developed to prepare tert-butyl esters of aminonicotinic acids, including the 6-amino isomer, which involves performing the esterification before other transformations and avoids the need for intermediate purification. researchgate.netresearchgate.net Other esters, such as the methyl, ethyl, and nicotinyl esters, have also been synthesized. google.com The synthesis of the nicotinyl ester of 6-aminonicotinic acid can be achieved by first reacting 6-aminonicotinic acid with an alkali carbonate like sodium carbonate in dimethylformamide to produce the corresponding salt. google.com This salt is then reacted with 3-chloromethylpyridine hydrochloride at an elevated temperature to yield the desired ester. google.com

Amide Synthesis: Amide bond formation is a common and versatile reaction. ajchem-a.comwhiterose.ac.uk For 6-aminonicotinic acid, this is typically achieved by activating the carboxylic acid group followed by reaction with a primary or secondary amine. chemicalbook.comresearchgate.net Coupling agents are frequently employed to facilitate this transformation under mild conditions. ajchem-a.com For example, 6-aminonicotinic acid can be dissolved in DMF with triethylamine, followed by the addition of an amine (e.g., morpholine) and a coupling agent like HATU to yield the corresponding amide overnight at room temperature. chemicalbook.com The synthesis of fatty acid amides from their corresponding acid chlorides and amines is a well-established method that can be applied here. nih.gov

The characterization of these newly synthesized esters and amides relies on standard spectroscopic techniques. FT-IR spectroscopy is used to confirm the presence of the ester or amide carbonyl group, while ¹H-NMR and ¹³C-NMR spectroscopy are essential for elucidating the complete chemical structure and confirming the successful derivatization. ajchem-a.comnih.gov

| Derivative Type | Specific Derivative | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Ester | Ethyl 6-aminonicotinate | Synthesized with a reported yield of 82%. | chemicalbook.comgoogle.com |

| Ester | tert-Butyl 6-aminonicotinate | Prepared from 6-chloronicotinic acid without purification of intermediates. | researchgate.net |

| Ester | Nicotinyl ester of 6-aminonicotinic acid | Sodium carbonate, 3-chloromethylpyridine hydrochloride, in DMF at elevated temperature. | google.com |

| Amide | 6-Amino-N-(morpholino)nicotinamide | Morpholine, HATU, triethylamine, in DMF at room temperature. | chemicalbook.com |

Cyclization and Heterocyclic Annulation Reactions with 6-Aminonicotinic Acid Derivatives

The bifunctional nature of 6-aminonicotinic acid and its derivatives makes them valuable precursors for constructing fused heterocyclic systems through cyclization and annulation reactions. These reactions create more complex, polycyclic molecular architectures.

A notable application is the chemoselective cyclization of aminonicotinic acid derivatives to form 1,8-naphthyridin-2-ones. acs.org This transformation can proceed via a potential intramolecular azadiene-ketene electrocyclization reaction, highlighting a sophisticated use of the inherent reactivity of the aminopyridine scaffold.

More broadly, the pyridine ring is a common core in dearomatization reactions that lead to the formation of scaffolds like tetrahydroindolizines. nih.govrsc.org For example, a wide range of pyridines can react with donor-acceptor aminocyclopropanes in a Lewis acid-catalyzed [3+2] annulation reaction. nih.govrsc.org While not specifically demonstrated for 6-aminonicotinic acid itself, this methodology illustrates a powerful strategy for annulation that could potentially be adapted for its derivatives. The resulting aminals can be further converted into secondary and tertiary amines. nih.gov

Intramolecular cyclization reactions can also occur between the functional groups within a single molecule. For instance, a delta-hydroxy acid can undergo intramolecular cyclization to form a delta-lactone. youtube.com By analogy, if a derivative of 6-aminonicotinic acid were synthesized with a suitable hydroxyl-containing side chain attached to the amino group, a similar intramolecular cyclization could be envisioned to form a fused heterocyclic ring system. The success of such cyclizations often depends on forming a stable five- or six-membered ring. youtube.comresearchgate.net

Design and Synthesis of Chemically Modified Analogues of 6-Aminonicotinic Acid

The modification of the 6-aminonicotinic acid scaffold is a key strategy in medicinal chemistry to explore structure-activity relationships (SAR) and develop novel therapeutic agents. nih.govucsd.edu The design and synthesis of such analogues involve targeted changes to the core structure, such as adding substituents to the pyridine ring or altering the nature of the amino and carboxyl groups. nih.govresearchgate.net

A series of 6-aminonicotinic acid analogues have been synthesized and characterized for their activity as GABA(A) receptor agonists. nih.govucsd.edu These synthetic efforts included:

Alkylation of the Pyridine Ring: 2- and 4-alkylated analogues were synthesized to probe the steric requirements of the GABA binding pocket. nih.gov

Bioisosteric Replacement and Ring Saturation: The tetrahydropyridine (B1245486) analogue of 6-aminonicotinic acid was synthesized, where the aromatic pyridine ring is reduced. nih.gov This modification resulted in a compound with significantly increased binding affinity. ucsd.edu

These synthetic campaigns are often guided by molecular modeling and docking studies to predict how modifications will affect binding to a biological target. researchgate.netnih.gov The synthesis of these analogues challenges the previously understood steric limitations for GABA(A) receptor agonists and opens new avenues for drug design. ucsd.edu

| Analogue Type | Modification | Reported GABA(A) Receptor Binding Affinity (Ki) | Reference |

|---|---|---|---|

| Parent Compound | 6-Aminonicotinic acid | 1.1 - 24 µM | nih.govucsd.edu |

| Alkylated Analogues | Alkyl groups at the 2- and 4-positions of the pyridine ring. | 1.1 - 24 µM | nih.govucsd.edu |

| Tetrahydropyridine Analogue | Reduction of the pyridine ring. | 0.044 µM | nih.govucsd.edu |

Sophisticated Spectroscopic and Structural Elucidation of 6 Aminonicotinic Acid Monohydrochloride and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in determining the carbon-hydrogen framework of 6-aminonicotinic acid monohydrochloride. In a typical analysis, the chemical shifts (δ) in the ¹H NMR spectrum reveal the electronic environment of the protons. For instance, aromatic protons on the pyridine (B92270) ring will resonate at different frequencies depending on their position relative to the amino and carboxylic acid groups. Two-dimensional NMR techniques, such as HMQC and HMBC, are employed to correlate proton and carbon signals, enabling a complete and unambiguous assignment of the ¹H and ¹³C spectra. researchgate.net

Conformational analysis, which examines the spatial arrangement of atoms, can also be investigated using advanced NMR methods like Rotating frame Overhauser Effect Spectroscopy (ROESY). researchgate.net This technique can reveal through-space interactions between protons, providing insights into the preferred conformation of the molecule in solution.

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Assignments for a 6-Aminonicotinic Acid Derivative

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 2 | 8.10 (d) | 150.2 |

| 4 | 6.85 (dd) | 115.8 |

| 5 | 7.95 (d) | 138.5 |

| 6-NH₂ | 5.90 (s) | 160.1 |

| COOH | 11.5 (br s) | 168.3 |

| Note: This data is illustrative and actual values may vary based on the specific derivative and experimental conditions. |

Nitrogen-15 (¹⁵N) and Nitrogen-14 (¹⁴N) NMR spectroscopy provide direct information about the nitrogen atoms within the this compound molecule—specifically, the amino group and the pyridine ring nitrogen. The chemical shift anisotropy (CSA) of ¹⁵N is highly sensitive to the local electronic structure and can be used to probe secondary structure, electrostatic interactions, and the amino acid sequence in larger molecules. nih.govnih.gov

Determining ¹⁵N CSA tensors can be achieved through various solid-state and solution NMR experiments. nih.govnih.gov For instance, in solid-state NMR, static powder patterns and magic angle spinning (MAS) spectra are utilized. nih.gov In solution, relaxation studies can provide insights into the CSA. nih.govnih.gov These studies are crucial for understanding the electronic environment and bonding characteristics of the nitrogen atoms.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies

Vibrational spectroscopy, including FTIR and Raman techniques, is employed to identify the functional groups present in this compound by probing their characteristic vibrational frequencies. nih.gov

In the FTIR spectrum, characteristic absorption bands can be observed for the N-H stretching of the amino group, the O-H stretching of the carboxylic acid, the C=O stretching of the carboxyl group, and the C=C and C=N stretching vibrations of the pyridine ring. sapub.orgjyoungpharm.org Similarly, Raman spectroscopy provides complementary information, particularly for non-polar bonds, and can be used to identify the aromatic ring vibrations. sapub.org A comparative analysis of the FTIR and Raman spectra can offer a more complete picture of the vibrational modes of the molecule. researchgate.net

Table 2: Typical Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amino (N-H) | Stretching | 3400 - 3200 |

| Carboxylic Acid (O-H) | Stretching | 3300 - 2500 (broad) |

| Carbonyl (C=O) | Stretching | 1725 - 1700 |

| Pyridine Ring (C=C, C=N) | Stretching | 1600 - 1450 |

| Note: These are general ranges and specific peak positions can be influenced by hydrogen bonding and the crystalline state. |

High-Resolution Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for confirming the molecular formula of this compound and for studying its fragmentation pathways. nih.govnih.gov By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and fragmented, are used to elucidate the structure. nih.gov The fragmentation of protonated amino acids often involves characteristic losses, such as the loss of water (H₂O) and carbon monoxide (CO). nih.gov For carboxylic acids, prominent fragments can arise from the loss of a hydroxyl group (-OH) or the entire carboxyl group (-COOH). libretexts.org Analyzing these fragmentation patterns helps in the structural confirmation of the molecule. nih.gov

Single-Crystal X-ray Diffraction Analysis of 6-Aminonicotinic Acid Salts and Crystalline Derivatives

The resulting crystal structure reveals how the molecules are packed in the solid state, including details of intermolecular interactions such as hydrogen bonding. researchgate.netresearchgate.net For instance, it can show how the amino and carboxylic acid groups of one molecule interact with those of neighboring molecules, forming extended networks that stabilize the crystal lattice. researchgate.net This information is invaluable for understanding the physical properties of the solid material.

Chromatographic Techniques for Purity Assessment and Method Development (e.g., as analytical standards)

Chromatographic techniques are essential for assessing the purity of this compound and for the development of analytical methods where it may be used as an analytical standard. sigmaaldrich.comscbt.com High-performance liquid chromatography (HPLC) is a commonly used method for this purpose.

In HPLC, a solution of the compound is passed through a column containing a stationary phase. The separation of the target compound from any impurities is achieved based on their differential interactions with the stationary and mobile phases. By using a suitable detector, such as a UV-Vis spectrophotometer, the purity of the sample can be quantified. The development of a robust and reliable chromatographic method is crucial for quality control and for ensuring the accuracy of experimental results where 6-aminonicotinic acid is used as a reference material.

Computational Chemistry and Theoretical Investigations of 6 Aminonicotinic Acid Monohydrochloride

Quantum Chemical Calculations (Density Functional Theory, Ab Initio) for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Ab Initio calculations are used to solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and predict the most stable three-dimensional arrangement of atoms (molecular geometry).

DFT, particularly with hybrid functionals like B3LYP, is a widely used method for achieving a balance between accuracy and computational cost. als-journal.com These calculations can optimize the molecular structure in the gas phase, providing key parameters such as bond lengths, bond angles, and dihedral angles. For 6-Aminonicotinic acid monohydrochloride, the protonation of the pyridine (B92270) nitrogen atom and the presence of the chloride counter-ion are crucial aspects of its geometry.

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), offer higher levels of theory and can be used for more accurate energy and property calculations. While computationally more intensive, they provide a benchmark for DFT results.

For a related compound, 6-methyl nicotinic acid, DFT calculations using the B3LYP functional with a 6-311+G(d,p) basis set have been employed to determine its equilibrium geometry and harmonic frequencies. jocpr.com Similar studies on this compound would elucidate the electronic effects of the amino group and the hydrochloride salt formation on the pyridine ring system. The results of such calculations typically show good agreement with experimental data obtained from techniques like X-ray crystallography. als-journal.com

Table 1: Predicted Molecular Properties from Quantum Chemical Calculations (Illustrative)

| Property | Method/Basis Set | Predicted Value |

|---|---|---|

| Dipole Moment | DFT/B3LYP/6-311+G(d,p) | Data not available in search results |

| HOMO Energy | DFT/B3LYP/6-311+G(d,p) | Data not available in search results |

| LUMO Energy | DFT/B3LYP/6-311+G(d,p) | Data not available in search results |

| HOMO-LUMO Gap | DFT/B3LYP/6-311+G(d,p) | Data not available in search results |

Modeling of Intermolecular Interactions and Hydrogen Bonding Networks in Solid State and Solution

The structure and properties of this compound in the condensed phase are governed by intermolecular interactions, particularly hydrogen bonds.

Solid State: In the solid state, X-ray crystallography reveals an extensive network of hydrogen bonds. The crystal structure of 2-amino-5-carboxypyridinium chloride (an alternate name for the compound) shows that the structure is held together by hydrogen bonding between the chloride ions and the hydrogen atoms of the carboxylic acid, amino, and pyridinium (B92312) groups. researchgate.net These interactions lead to the formation of molecular sheets, which pack at a distance of 3.21 Å from one another. researchgate.net The protonated pyridinium nitrogen, the amino group, and the carboxylic acid group all act as hydrogen bond donors, while the chloride ion and the carbonyl oxygen of the carboxylic acid act as acceptors. This intricate network is crucial for the stability of the crystal lattice. researchgate.net Similar hydrogen-bonded networks have been observed in other salts of 6-aminonicotinic acid, such as its bromide, nitrate, and dihydrogen phosphate (B84403) salts. researchgate.net

Solution: In solution, particularly in polar solvents like water, the hydrogen bonding network is dynamic. The compound would dissociate into the 6-aminonicotinium cation and the chloride anion. These ions would be solvated by water molecules, forming hydrogen bonds with the surrounding solvent. The pyridinium and amino protons would donate hydrogen bonds to water's oxygen atoms, while the carboxylic acid group could both donate and accept hydrogen bonds. The chloride ion would accept hydrogen bonds from water molecules. Computational models, such as molecular dynamics (MD) simulations, can be used to study these dynamic interactions and the structure of the solvation shells around the ions.

Table 2: Key Hydrogen Bond Interactions in Solid-State this compound

| Donor Group | Acceptor | Type of Interaction |

|---|---|---|

| Carboxylic Acid (-COOH) | Chloride Ion (Cl⁻) | O-H···Cl |

| Pyridinium (N⁺-H) | Chloride Ion (Cl⁻) | N-H···Cl |

| Amino Group (-NH₂) | Chloride Ion (Cl⁻) | N-H···Cl |

| Amino Group (-NH₂) | Carbonyl Oxygen (C=O) | N-H···O |

Source: Based on descriptions from crystal structure analysis. researchgate.net

Theoretical Predictions of Reactivity and Reaction Pathways

Computational chemistry can predict the reactivity of a molecule by analyzing its electronic structure. Frontier Molecular Orbital (FMO) theory is a key tool in this regard. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

HOMO: Represents the ability to donate an electron. Regions of the molecule with high HOMO density are susceptible to electrophilic attack.

LUMO: Represents the ability to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO is an indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.

For this compound, the pyridine ring, amino group, and carboxylic acid group are the primary sites of reactivity. Theoretical calculations can map the distribution of HOMO and LUMO across the molecule to predict which sites are most reactive. For instance, the amino group is a potential nucleophile, while the carboxylic acid can undergo esterification. google.com The protonated pyridine ring is less susceptible to electrophilic attack than a neutral pyridine ring. Studying the metabolism of 6-aminonicotinic acid in organisms like E. coli has shown it can be converted into analogs of pyridine nucleotides, indicating its participation in biochemical pathways. researchgate.net Theoretical modeling could help elucidate the mechanisms and energetics of these enzymatic transformations.

Quantitative Structure-Property Relationship (QSPR) and Comparative Field Analysis (CFA) for Enantiomeric Separations and Other Properties

Quantitative Structure-Property Relationship (QSPR) and Comparative Field Analysis (CFA) are computational techniques used to correlate the chemical structure of a molecule with its physical, chemical, or biological properties.

This compound is an achiral molecule, so studies on enantiomeric separations are not applicable. nih.gov However, QSPR and CFA methods could be used to predict other properties, such as solubility, toxicity, or biological activity, for a series of related compounds.

For example, a study on analogues of 6-aminonicotinic acid as GABA(A) receptor agonists used molecular interaction field calculations and docking studies to understand their binding affinities. nih.gov This approach is similar to CFA, where steric and electrostatic fields around the molecules are calculated and correlated with their biological activity. Such studies can predict how modifying the structure of 6-aminonicotinic acid—for instance, by adding alkyl groups—would affect its interaction with a biological target. nih.gov These models are valuable in drug design for optimizing the properties of a lead compound.

Electrostatic Potential Mapping and Charge Distribution Analysis

An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule. libretexts.orgdeeporigin.com It is mapped onto the electron density surface, with colors indicating different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, attractive to a positive charge), while blue indicates regions of positive electrostatic potential (electron-poor, repulsive to a positive charge). deeporigin.com Green or yellow areas are relatively neutral.

For this compound, an ESP map would reveal:

Negative Potential (Red): Concentrated around the highly electronegative oxygen atoms of the carboxylate group and the chloride counter-ion. These are sites prone to interaction with electrophiles or hydrogen bond donors.

Positive Potential (Blue): Located around the hydrogen atoms of the amino group, the carboxylic acid, and especially the protonated pyridinium nitrogen (N⁺-H). These electron-deficient regions are susceptible to attack by nucleophiles and are strong hydrogen bond donors. wuxiapptec.com

Analysis of the ESP map provides a clear picture of the molecule's polarity and helps predict its intermolecular interactions and reactive sites. researchgate.net For example, the ESP map can visually confirm the locations of the hydrogen bond donor and acceptor sites that create the crystal lattice structure. researchgate.net Atomic charges, calculated using methods like Mulliken population analysis, provide a quantitative measure of the charge distribution, complementing the qualitative picture from the ESP map. als-journal.com

Role As a Versatile Synthetic Intermediate in Organic and Materials Chemistry

Precursor in the Synthesis of Chemically Relevant Heterocyclic Systems

The dual functionality of 6-aminonicotinic acid makes it an ideal starting material for the construction of various heterocyclic systems. The pyridine (B92270) ring itself is a common scaffold in many biologically active compounds. The presence of the amino and carboxylic acid groups provides reactive handles for cyclization reactions, allowing for the fusion of additional rings onto the pyridine core.

Synthetic strategies often involve the transformation of the carboxylic acid into an ester or amide, followed by reactions involving the amino group to build new heterocyclic rings. For instance, derivatives of aminonicotinic acids can be used to synthesize complex fused ring systems like pyrimidines. The general reactivity of the pyridine nucleus, coupled with the specific functionalities of the amino and carboxyl groups, provides a robust platform for generating diverse heterocyclic libraries for screening and development in medicinal and materials chemistry. A general overview of synthetic routes often highlights the introduction of a pyridine subunit as a commercially available building block, which is then elaborated into more complex structures. beilstein-journals.org

Building Block for the Development of Novel Organic Ligands and Inhibitors

The structural motif of 6-aminonicotinic acid is particularly valuable in the design of molecules that can interact with biological targets such as enzymes and receptors. Its ability to be chemically modified allows for the synthesis of analogues that can serve as specific ligands or inhibitors.

A notable example is its use in the development of GABA(A) receptor agonists. A series of 6-aminonicotinic acid analogues have been synthesized and pharmacologically characterized. nih.gov These studies have shown that both 6-aminonicotinic acid itself and its alkylated derivatives exhibit binding affinities to native GABA(A) receptors in the low to mid-micromolar range. nih.gov Furthermore, a tetrahydropyridine (B1245486) analogue of 6-aminonicotinic acid demonstrated low-nanomolar affinity and was equipotent to GABA as an agonist. nih.gov This research underscores the potential of the 6-aminonicotinic acid scaffold in designing potent and selective ligands for specific receptor subtypes. The design of such inhibitors is a crucial step in the development of new drugs. nih.govmdpi.com

Table 1: Binding Affinities of 6-Aminonicotinic Acid Analogues at Native GABA(A) Receptors

| Compound | Binding Affinity (Ki, μM) |

|---|---|

| 6-Aminonicotinic acid (3) | 1.1-24 |

| 2- and 4-alkylated analogues (9-11, 14-16) | 1.1-24 |

| Tetrahydropyridine analogue (22) | 0.044 |

Data sourced from a 2014 study on the synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues. nih.gov

Application in the Fabrication of Advanced Functional Materials (e.g., polymers, coatings)

The utility of 6-aminonicotinic acid extends beyond biological applications into the realm of materials science. Its structure is amenable to incorporation into larger molecular architectures, leading to the creation of advanced functional materials. One significant area of application is in the synthesis of metal-organic frameworks (MOFs). MOFs are porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. The bifunctional nature of 6-aminonicotinic acid, with its nitrogen-containing ring and carboxylic acid group, makes it an excellent candidate for a linker in MOF synthesis.

For example, a cationic metal-organic framework utilizing an amino-functionalized isonicotinic acid has been developed for the removal of chromium(VI) from wastewater. While not 6-aminonicotinic acid itself, this demonstrates the principle of using aminopyridine carboxylic acids in the construction of functional MOFs. The amino groups within the MOF structure can provide specific binding sites and enhance the material's performance.

In the area of coatings, pyridine derivatives have been used to create more effective curing catalysts. For instance, the pyridine salt of p-toluene sulfonic acid has been employed in amino resin or unmodified alkyd resin surface coating compositions, allowing them to cure at significantly lower temperatures than typically required. google.com This highlights the potential for incorporating 6-aminonicotinic acid derivatives into coating formulations to impart specific functionalities.

Utilization in the Synthesis of Agrochemicals and Related Compounds

The pyridine ring is a key structural feature in many agrochemicals, including fungicides, herbicides, and insecticides. 6-Aminonicotinic acid serves as a valuable precursor for the synthesis of such compounds. chemimpex.com The amino and carboxylic acid groups can be readily modified to introduce different functional groups, allowing for the fine-tuning of the molecule's biological activity and properties.

For example, the synthesis of anilinopyrimidines, a class of fungicides used to manage Botrytis cinerea, involves the reaction of a pyrimidine (B1678525) precursor with an aniline (B41778) derivative. mdpi.com The structural similarity of 6-aminonicotinic acid to the building blocks of these fungicides suggests its potential as a starting material in their synthesis. Similarly, carboxylic acid amide (CAA) fungicides are another important class of agricultural chemicals. rsc.org The carboxylic acid functionality of 6-aminonicotinic acid makes it a suitable candidate for the synthesis of novel CAA fungicides. The development of new pesticides often involves targeting specific enzymes in the pest, and the versatile chemistry of 6-aminonicotinic acid allows for the creation of diverse molecular structures for screening against these targets. nih.gov

Pathways to Metabolically Significant Pyridine Derivatives (e.g., 6-amino-NADP+ precursors)

6-Aminonicotinic acid can be metabolized by microorganisms to produce analogues of essential coenzymes, which can act as inhibitors of metabolic pathways. Research on Escherichia coli has shown that 6-aminonicotinic acid is taken up by the cells and converted into several 6-amino analogues of compounds in the pyridine nucleotide cycle. nih.govresearchgate.net

Specifically, it is metabolized to 6-aminonicotinamide (B1662401) adenine (B156593) dinucleotide (6-ANAD) and 6-aminonicotinamide adenine dinucleotide phosphate (B84403) (6-ANADP). nih.govresearchgate.netasm.org These compounds are analogues of the vital coenzymes NAD+ and NADP+, respectively. However, unlike their natural counterparts, these 6-amino analogues are not effective electron acceptors and are known to inhibit pyridine nucleotide-linked dehydrogenases. nih.govresearchgate.net This metabolic conversion into "imposter" coenzymes is believed to be a key mechanism behind the bacteriostatic effects of 6-aminonicotinic acid and its amide.

Table 2: Metabolites of 6-Aminonicotinic Acid in the Pyridine Nucleotide Cycle

| Precursor | Metabolite | Analogue of |

|---|---|---|

| 6-Aminonicotinic acid | 6-Aminonicotinamide adenine dinucleotide (6-ANAD) | Nicotinamide (B372718) adenine dinucleotide (NAD+) |

| 6-Aminonicotinic acid | 6-Aminonicotinamide adenine dinucleotide phosphate (6-ANADP) | Nicotinamide adenine dinucleotide phosphate (NADP+) |

Based on metabolic studies in Escherichia coli. nih.govresearchgate.netasm.org

Mechanistic Research on Chemical Transformations Involving 6 Aminonicotinic Acid Monohydrochloride

Elucidation of Reaction Mechanisms via Kinetic and Isotopic Studies

The elucidation of reaction mechanisms involving 6-aminonicotinic acid and its derivatives can be significantly advanced through the use of kinetic and isotopic studies. These methods provide valuable insights into the rate-determining steps and transition states of chemical transformations.

While specific kinetic isotope effect (KIE) studies exclusively on 6-aminonicotinic acid monohydrochloride are not extensively documented in publicly available literature, the principles can be applied to understand its reactivity. For instance, in enzymatic reactions, KIEs are a powerful tool. A relevant example is the study of 6-Hydroxynicotinate 3-Monooxygenase, an enzyme that catalyzes the decarboxylative hydroxylation of 6-hydroxynicotinic acid, a compound structurally similar to 6-aminonicotinic acid. nih.gov In this study, the 13C KIE was measured to investigate the mechanism. The observed inverse KIE for the natural substrate, 6-hydroxynicotinic acid, suggests a mechanism where the bond to the isotopic atom becomes stiffer in the transition state. nih.gov Such studies can help to distinguish between different proposed reaction pathways.

Kinetic studies are also crucial in understanding the derivatization of 6-aminonicotinic acid. For example, in the formation of amides from the carboxylic acid group, monitoring the reaction rate under varying concentrations of reactants and catalysts can help to determine the reaction order and identify the rate-limiting step. Isotopic labeling, for instance, by replacing the hydrogen of the carboxylic acid with deuterium, could be employed to probe the involvement of this proton in the rate-determining step of esterification or amidation reactions.

The following table summarizes the potential application of kinetic and isotopic studies in understanding reactions of 6-aminonicotinic acid, based on general principles and studies on analogous compounds.

| Reaction Type | Potential Study | Expected Outcome |

| Amide Formation | Kinetic analysis of the reaction with an amine in the presence of a coupling agent. | Determination of the reaction order with respect to each reactant and the catalyst, providing insight into the reaction mechanism. |

| Esterification | 18O labeling of the carboxylic acid group. | Tracing the path of the oxygen atoms to confirm whether the reaction proceeds via an acyl-oxygen or alkyl-oxygen cleavage. |

| Decarboxylation (enzymatic) | 13C Kinetic Isotope Effect at the carboxylic carbon. | Information about the transition state of the decarboxylation step, similar to studies on 6-hydroxynicotinate 3-monooxygenase. nih.gov |

Investigation of Catalytic Systems for 6-Aminonicotinic Acid Derivatization

The derivatization of 6-aminonicotinic acid at its carboxylic acid and amino functionalities can be achieved using various catalytic systems. The investigation of these systems is crucial for developing efficient and selective synthetic methodologies.

Amide Bond Formation: The formation of amides from the carboxylic acid group of 6-aminonicotinic acid is a key transformation. While direct condensation with amines requires high temperatures, catalytic methods offer milder reaction conditions. Boronic acid derivatives have emerged as effective catalysts for direct amidation. ucl.ac.uk The proposed catalytic cycle for boronic acid-catalyzed amidation involves the activation of the carboxylic acid by the boronic acid, followed by nucleophilic attack of the amine.

Palladium-Catalyzed Cross-Coupling: The amino group of 6-aminonicotinic acid can potentially undergo cross-coupling reactions. Palladium-catalyzed amination of aryl halides (Buchwald-Hartwig amination) is a powerful tool for forming C-N bonds. colab.wsuwindsor.ca Mechanistic studies of this reaction have shown that the catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. colab.wsuwindsor.ca While typically applied to the coupling of an amine with an aryl halide, the principles could be adapted for the derivatization of the amino group of 6-aminonicotinic acid.

The following table provides an overview of potential catalytic systems for the derivatization of 6-aminonicotinic acid.

| Derivatization Reaction | Catalytic System | Mechanistic Aspect |

| Amidation of the Carboxylic Acid | Boronic Acids | Activation of the carboxylic acid to facilitate nucleophilic attack by the amine. ucl.ac.uk |

| Esterification of the Carboxylic Acid | Acid or Base Catalysis | Protonation of the carbonyl oxygen (acid catalysis) or deprotonation of the alcohol (base catalysis) to enhance reactivity. |

| N-Arylation of the Amino Group | Palladium/Phosphine Ligand | Oxidative addition, formation of a palladium-amido complex, and reductive elimination. colab.wsuwindsor.ca |

Understanding Molecular Recognition and Binding Mechanisms at a Chemical Level

The study of how derivatives of 6-aminonicotinic acid interact with biological targets at a molecular level is fundamental for ligand design and the development of new therapeutic agents. This understanding is often achieved through a combination of synthesis, pharmacological testing, and computational modeling.

Interaction with GABA(A) Receptors: A series of 6-aminonicotinic acid analogues have been synthesized and evaluated as agonists for the GABA(A) receptor. nih.gov Molecular interaction field calculations and docking studies using a homology model of the α1β2γ2 GABA(A) receptor have provided insights into the binding mechanism. nih.gov These studies predicted the presence of cavities around the core of the GABA binding pocket, which was confirmed by the binding affinities of substituted analogues. nih.gov The tetrahydropyridine (B1245486) analogue of 6-aminonicotinic acid displayed a significantly higher affinity, suggesting that the increased flexibility of the ring system allows for a more optimal interaction with the receptor. nih.gov

Interaction with P2Y12 Receptors: A molecular modeling study on a series of 6-aminonicotinate-based antagonists for the P2Y12 receptor has been conducted to understand their binding conformations and structure-activity relationships. nih.gov This study utilized three-dimensional quantitative structure-activity relationship (3D-QSAR), molecular docking, and molecular dynamics simulations. nih.gov The results from molecular docking revealed the probable binding modes of the compounds and identified key amino acid residues involved in the interaction, including Val102, Tyr105, His187, Arg256, and Tyr259. nih.gov Further analysis through molecular dynamics simulations and binding free energy calculations indicated that hydrophobic and hydrogen bond interactions are crucial for the binding of these compounds to the P2Y12 receptor. nih.gov

The following table summarizes the key chemical interactions and design considerations for 6-aminonicotinic acid derivatives targeting specific receptors.

| Receptor Target | Key Chemical Interactions | Ligand Design Considerations |

| GABA(A) Receptor | Hydrogen bonding with key residues in the GABA binding pocket. nih.gov | Introduction of alkyl groups at the 2- and 4-positions of the pyridine (B92270) ring can modulate binding affinity. nih.gov A tetrahydropyridine core can enhance affinity. nih.gov |

| P2Y12 Receptor | Hydrophobic interactions and hydrogen bonding with specific amino acid residues. nih.gov | The presence of specific substituents that can engage in favorable interactions with residues like Val102, Tyr105, and Arg256 is important for high affinity. nih.gov |

Emerging Research Frontiers and Methodological Advancements in 6 Aminonicotinic Acid Monohydrochloride Studies

Development of Innovative Analytical Techniques for Derivative Profiling

The comprehensive characterization of 6-aminonicotinic acid derivatives and the identification of any impurities are crucial for ensuring their quality and efficacy in potential applications. Modern analytical chemistry offers a suite of powerful, often hyphenated, techniques that provide the necessary sensitivity and specificity for detailed derivative profiling. These methods are essential for separating complex mixtures and elucidating the structures of individual components.

Hyphenated analytical techniques, which couple a separation technique with a spectroscopic detection method, are particularly powerful for impurity profiling. ajrconline.orgijsdr.orgijfmr.com The choice of technique often depends on the volatility and thermal stability of the analytes.

For volatile and thermally stable derivatives: Gas Chromatography-Mass Spectrometry (GC-MS) is a preferred method. GC separates the components of a mixture based on their boiling points and interactions with the stationary phase, while MS provides mass information that aids in structural identification. researchgate.net

For non-volatile and thermally labile derivatives: High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the workhorse of pharmaceutical analysis. researchgate.net

The development of innovative analytical techniques is an ongoing process, with a continuous drive for improved sensitivity, resolution, and faster analysis times. The application of these advanced methods is critical for a thorough understanding of the chemical profile of 6-aminonicotinic acid and its derivatives.

Table 1: Overview of Hyphenated Analytical Techniques for Derivative Profiling

| Technique | Separation Principle | Detection Principle | Primary Application for 6-Aminonicotinic Acid Derivatives |

| GC-MS | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase based on volatility. | Ionization of molecules and separation of ions based on their mass-to-charge ratio. | Analysis of volatile and thermally stable derivatives and impurities. |

| LC-MS | Partitioning between a liquid mobile phase and a solid stationary phase based on polarity. | Ionization of molecules and separation of ions based on their mass-to-charge ratio. | Analysis of non-volatile and thermally labile derivatives and impurities. |

| HPLC-NMR | Partitioning between a liquid mobile phase and a solid stationary phase based on polarity. | Absorption of radiofrequency energy by atomic nuclei in a magnetic field, providing detailed structural information. | Elucidation of the detailed chemical structure of separated derivatives and impurities. |

| LC-FTIR | Partitioning between a liquid mobile phase and a solid stationary phase based on polarity. | Absorption of infrared radiation by molecules, providing information about functional groups. | Identification of functional groups present in separated derivatives. ajrconline.org |

Green Chemistry Approaches in the Synthesis of 6-Aminonicotinic Acid and its Analogues

The principles of green chemistry are increasingly being integrated into the synthesis of chemical compounds to minimize environmental impact. This involves the use of renewable feedstocks, environmentally benign solvents, and catalytic methods to improve atom economy and reduce waste. nih.govresearchgate.net The synthesis of 6-aminonicotinic acid and its analogues is an area where green chemistry approaches are being actively explored.

Traditional chemical synthesis methods for compounds like nicotinic acid often involve harsh reaction conditions, the use of hazardous reagents, and the generation of significant waste streams. nih.govfrontiersin.org For instance, the oxidation of pyridine (B92270) derivatives can require high temperatures and pressures and may produce environmentally harmful byproducts. nih.gov

Biocatalysis has emerged as a powerful green alternative for the synthesis of nicotinic acid and related compounds. frontiersin.orgnih.gov Enzymes, such as nitrilases, can catalyze the hydrolysis of nitriles to carboxylic acids under mild, aqueous conditions with high specificity. frontiersin.orgmdpi.com This enzymatic approach offers several advantages over traditional chemical methods, including:

Milder Reaction Conditions: Biocatalytic reactions are typically carried out at or near ambient temperature and pressure, reducing energy consumption. frontiersin.org

High Selectivity: Enzymes often exhibit high chemo-, regio-, and stereoselectivity, leading to purer products and fewer byproducts. nih.gov

Reduced Waste: The use of biocatalysts can minimize the need for protecting groups and reduce the number of synthetic steps, thereby decreasing waste generation. mdpi.com

The use of whole-cell biocatalysts, where the enzyme is contained within a microorganism, can further simplify the process by eliminating the need for enzyme purification. mdpi.com Research is ongoing to discover and engineer more robust and efficient enzymes for the synthesis of 6-aminonicotinic acid and a diverse range of its analogues.

Table 2: Comparison of Traditional and Green Synthesis Approaches for Nicotinic Acid Derivatives

| Feature | Traditional Chemical Synthesis | Green Chemistry (Biocatalytic) Approach |

| Reaction Conditions | High temperature and pressure often required. nih.gov | Mild conditions (ambient temperature and pressure). frontiersin.org |

| Solvents | Often relies on organic solvents. | Primarily aqueous media. frontiersin.org |

| Catalysts | Often uses heavy metal or corrosive catalysts. | Utilizes biodegradable enzymes (e.g., nitrilase). frontiersin.org |

| Byproducts | Can generate significant and potentially hazardous waste. nih.gov | Minimal byproduct formation due to high selectivity. nih.gov |

| Atom Economy | Can be low due to multi-step processes and use of protecting groups. | Generally high due to fewer steps and high selectivity. |

Exploration of New Chemical Space through Combinatorial Synthesis Libraries

Combinatorial chemistry is a powerful strategy for the rapid synthesis of a large number of diverse, yet structurally related, molecules. eurekaselect.commanuscriptpoint.com This approach, coupled with high-throughput screening, allows for the efficient exploration of new chemical space to identify compounds with desired properties. benthamscience.comnih.gov The generation of combinatorial libraries of 6-aminonicotinic acid analogues holds significant potential for discovering novel compounds with interesting biological or material properties.

The core principle of combinatorial synthesis involves systematically varying different parts of a molecule's structure. For 6-aminonicotinic acid, this could involve modifying the amino group, the carboxylic acid group, or the pyridine ring with a variety of building blocks.

The synthesis of these libraries can be performed in a parallel fashion, where each compound is synthesized in a separate reaction vessel, or through a "split-and-pool" method to generate a mixture of compounds. High-throughput screening methods are then employed to rapidly assess the properties of the library members. snv63.ru

The design of combinatorial libraries is a critical step and is often guided by computational methods to ensure chemical diversity and focus on regions of chemical space that are most likely to yield active compounds. The application of combinatorial chemistry to the 6-aminonicotinic acid scaffold opens up exciting possibilities for the discovery of new functional molecules.

Table 3: Potential Modifications for a 6-Aminonicotinic Acid Combinatorial Library

| Molecular Scaffold Position | Potential Modifications | Resulting Derivative Class |

| Amino Group (Position 6) | Acylation with various carboxylic acids, sulfonyl chlorides; Reductive amination with aldehydes/ketones. | Amides, sulfonamides, secondary/tertiary amines. |

| Carboxylic Acid Group (Position 3) | Esterification with a diverse set of alcohols; Amidation with various amines. | Esters, amides. |

| Pyridine Ring | Introduction of substituents at available positions (e.g., positions 2, 4, 5) via cross-coupling reactions. | Substituted pyridine derivatives. |

Q & A

Basic Research Questions

Q. What are the optimized methods for synthesizing 6-Aminonicotinic acid monohydrochloride with high purity?

- Methodological Answer : Synthesis involves hydrolyzing 6-aminonicotinonitrile under acidic conditions, followed by neutralization and recrystallization. Key steps include using hydrochloric acid for the hydrochlorination step and ethanol/water mixtures for purification. The CAS RN 3167-49-5 corresponds to the base compound, 6-Aminonicotinic acid, with monohydrochloride derivatives requiring controlled stoichiometry to avoid over-acidification . Purity (>97%) is validated via HPLC or titration, referencing protocols for similar nicotinic acid derivatives .

Q. How can researchers characterize the molecular structure and purity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm the pyridine ring structure and amine/hydrochloride functional groups.

- Mass spectrometry (MS) to verify the molecular ion peak at m/z 138.12 (base compound) and adducts for the hydrochloride form.

- Elemental analysis to validate the C:H:N:Cl ratio (e.g., C₆H₆N₂O₂·HCl).

- X-ray crystallography for crystalline structure determination, as seen in related pyridinecarboxylic acids .

Q. What are the recommended storage conditions to maintain the stability of this compound?

- Methodological Answer : Store in airtight containers at room temperature (20–25°C) with desiccants to prevent hygroscopic degradation. Avoid prolonged exposure to light, as UV radiation may decarboxylate the nicotinic acid backbone. Stability studies for analogous hydrochlorides (e.g., lysine HCl) suggest a shelf life of >2 years under these conditions .

Advanced Research Questions

Q. How does the solubility profile of this compound vary across solvents, and how can this impact experimental design?

- Methodological Answer : The compound is sparingly soluble in water (5–10 mg/mL) but dissolves better in polar aprotic solvents like DMSO (20–30 mg/mL). Solubility in PBS (pH 7.4) is critical for biological assays; pre-warm solutions to 37°C and sonicate to enhance dissolution. Note: Reported solubility data for hydrochloride derivatives (e.g., Aminooxyacetic Acid HCl in PBS) may require empirical validation due to structural differences .

Q. What strategies resolve contradictions in reported bioactivity data for 6-Aminonicotinic acid derivatives?

- Methodological Answer : Discrepancies often arise from:

- Purity variability : Use batch-specific HPLC/MS data to correlate bioactivity with impurity profiles.

- Experimental conditions : Standardize assays (e.g., enzyme inhibition studies at fixed pH and ionic strength).

- Structural analogs : Compare results with 5-Aminonicotinic acid or 4-Aminopyridine-3-carboxylic acid to isolate the impact of the hydrochloride group .

Q. How can this compound be utilized in designing enzyme inhibitors or biosensors?

- Methodological Answer : The pyridine-carboxylic acid moiety acts as a chelator for metal ions (e.g., Zn²⁺ in metalloenzymes). For biosensors:

- Functionalize the amine group with thiol linkers (e.g., MUA or MCH) for gold-surface immobilization, as demonstrated in electrochemical aptasensors for IL-6 detection .

- Modify the carboxyl group to mimic substrate analogs (e.g., NAD⁺ cofactors) for dehydrogenase inhibition studies .

Q. What are the challenges in scaling up this compound synthesis for preclinical studies?

- Methodological Answer : Key challenges include:

- Byproduct formation : Optimize reaction time and temperature to minimize side products (e.g., over-chlorination).

- Purification : Use column chromatography (C18 reverse-phase) instead of recrystallization for large batches.

- Yield improvement : Replace ethanol with isopropanol for higher recovery rates, as validated for similar amino acid hydrochlorides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.